molecular formula C19H15NO3 B1421738 6-Methoxy-2-(4-phenoxybenzoyl)pyridine CAS No. 1187164-21-1

6-Methoxy-2-(4-phenoxybenzoyl)pyridine

Cat. No.: B1421738
CAS No.: 1187164-21-1
M. Wt: 305.3 g/mol
InChI Key: QZAZZRFPYNGAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(4-phenoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

  • A study demonstrated that derivatives of molecules containing a core similar to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine, specifically 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, act as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds induced apoptosis in T47D human breast cancer cells and showed significant tumor growth inhibition in mice models. The introduction of a methoxy group enhanced their biological activities and metabolic stability, indicating the potential of structurally similar compounds in cancer therapeutics (Kwon et al., 2015).

Material Science

  • Research on hydrogen bonding and twist-bend nematogens highlighted the significance of molecules with similar structures to this compound in the formation of liquid crystal phases. The study investigated how hydrogen bond acceptors with stilbazole-based structures interact with hydrogen bond donors, impacting the formation of nematic and twist-bend nematic phases (Walker et al., 2020).

Organic Chemistry

  • In organic synthesis, compounds like 2,6-bis-(2′-methoxyphenyl)pyridine, which share a resemblance with this compound, have been synthesized and structurally analyzed. Such compounds are used as heterocyclic ligands and have potential applications in various chemical reactions and interactions (Silva et al., 1997).

Spin Chemistry

  • Studies on spin interaction in zinc complexes of Schiff and Mannich bases using derivatives structurally akin to this compound reveal insights into the behavior of phenolate radicals and their potential applications in the field of spin chemistry and material science (Orio et al., 2010).

Antitubulin Agents

  • New antitubulin agents based on structures similar to this compound have been synthesized, demonstrating inhibitory effects on tubulin polymerization and exhibiting anticancer properties, particularly in inducing apoptosis in cancer cells (Romagnoli et al., 2020).

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAZZRFPYNGAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.